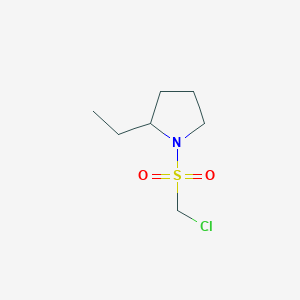
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chloromethylsulfonyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine typically involves the reaction of 2-ethylpyrrolidine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, including biochemical modifications and synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((Chloromethyl)sulfonyl)pyrrolidine: Lacks the ethyl group, making it less hydrophobic.
2-((Chloromethyl)sulfonyl)pyrrolidine: Substitution at a different position on the pyrrolidine ring.
1-((Bromomethyl)sulfonyl)-2-ethylpyrrolidine: Bromine instead of chlorine, affecting reactivity and selectivity.
Uniqueness
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine is unique due to the combination of its chloromethylsulfonyl group and ethyl substitution, which confer specific reactivity and physical properties
Eigenschaften
Molekularformel |
C7H14ClNO2S |
|---|---|
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
1-(chloromethylsulfonyl)-2-ethylpyrrolidine |
InChI |
InChI=1S/C7H14ClNO2S/c1-2-7-4-3-5-9(7)12(10,11)6-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
TWPVQYDDJVTKME-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCN1S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13492164.png)
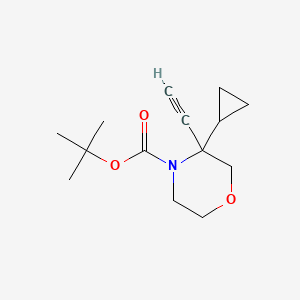

![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
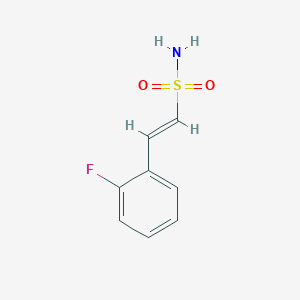
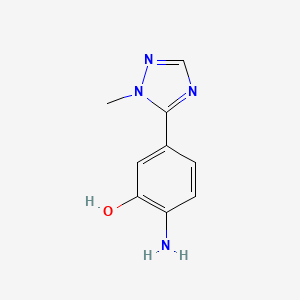
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13492187.png)

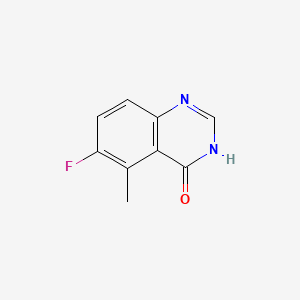
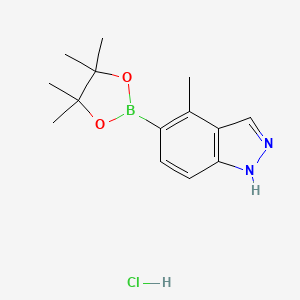
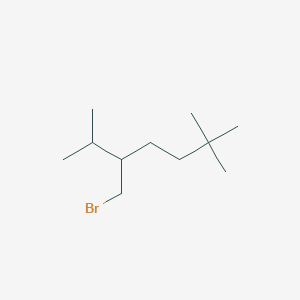
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)


